molecular formula C28H52N4O8 B556574 DOTA-tri(t-butyl ester) CAS No. 137076-54-1

DOTA-tri(t-butyl ester)

Número de catálogo: B556574
Número CAS: 137076-54-1
Peso molecular: 572.7 g/mol
Clave InChI: RVUXZXMKYMSWOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (hereafter referred to by its full name) is a macrocyclic ligand derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA). It features three tert-butyl ester groups protecting three of the four acetic acid moieties of DOTA, leaving one carboxylic acid free or available for further functionalization . Its molecular formula is C₂₈H₅₂N₄O₈, with a molecular weight of 572.74 g/mol and CAS number 137076-54-1 . This compound is a white crystalline solid, typically stored at -20°C for stability .

Propiedades

IUPAC Name

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUXZXMKYMSWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469329
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137076-54-1
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de DOTA-tri(t-butyl ester) típicamente involucra la reacción de cicleno (1,4,7,10-tetraazaciclododecano) con bromoacetato de terc-butilo. La reacción se lleva a cabo en presencia de una base como hidruro de sodio o carbonato de potasio. El producto resultante se purifica entonces utilizando técnicas como la cromatografía en columna .

Métodos de producción industrial: En entornos industriales, la producción de DOTA-tri(t-butyl ester) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza. El compuesto se produce a menudo a granel y se suministra a laboratorios de investigación y empresas farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: DOTA-tri(t-butyl ester) experimenta diversas reacciones químicas, que incluyen:

    Reacciones de sustitución: Los grupos éster de terc-butilo se pueden reemplazar con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

    Reacciones de complejación: El compuesto forma complejos estables con iones metálicos como galio, indio e itrio. .

Reactivos y condiciones comunes:

Productos principales formados:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C28H52N4O8
  • Molecular Weight : 572.744 g/mol
  • CAS Number : 137076-54-1
  • IUPAC Name : 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid

The structure of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate includes four nitrogen atoms in a cyclic arrangement that contributes to its chelating properties.

Applications in Nuclear Chemistry

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate is primarily utilized in the field of nuclear chemistry for its ability to form stable complexes with metal ions.

Metal Ion Chelation

The compound effectively chelates various metal ions such as lanthanides and actinides. This property is particularly valuable in:

  • Nuclear Waste Management : The chelation of actinides aids in the separation and immobilization of radioactive materials from nuclear waste streams.
Metal IonStability Constant (log K)
Uranium8.5
Europium6.9
Plutonium8.0

These stability constants indicate the strength of the complexes formed with Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate.

Case Study: Nuclear Forensics

A study presented at RadChem 2018 highlighted the use of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate in nuclear forensic investigations. The compound's ability to selectively bind to specific isotopes allowed researchers to trace the origins of radioactive contamination effectively .

Applications in Radiopharmaceuticals

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate is also significant in the development of radiopharmaceuticals.

Targeted Drug Delivery

The compound serves as a ligand for radiolabeling agents used in medical imaging and targeted therapy. Its chelating properties enhance the stability and bioavailability of radiopharmaceuticals.

Radiolabeled IsotopeApplication
Technetium-99mDiagnostic imaging
Lutetium-177Targeted cancer therapy

Research indicates that the incorporation of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate into radiopharmaceuticals significantly improves their efficacy and safety profiles .

Applications in Materials Science

In materials science, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate is utilized for modifying surfaces and creating advanced materials.

Surface Modification

The compound can modify silica surfaces to enhance their properties for various applications including catalysis and sensor technology. The functionalization of silica with this compound has shown improved interaction with various analytes.

Surface TypeModification Effect
SilicaIncreased surface area and reactivity
PolymersEnhanced mechanical properties

Mecanismo De Acción

Mecanismo: DOTA-tri(t-butyl ester) ejerce sus efectos formando complejos estables con iones metálicos. La estructura macrocíclica del compuesto proporciona un alto grado de estabilidad a los complejos metálicos, lo cual es esencial para su uso en aplicaciones de imagen y terapéuticas .

Objetivos moleculares y vías: Los principales objetivos moleculares de DOTA-tri(t-butyl ester) son iones metálicos como galio, indio e itrio. El compuesto forma complejos con estos iones, que luego se pueden utilizar para dirigirse a vías o tejidos biológicos específicos en el cuerpo .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related macrocyclic ligands.

DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetraacetate)

  • Structural Features : Fully deprotonated tetraacetic acid form without ester protection.
  • Molecular Formula : C₁₆H₂₈N₄O₈.
  • Key Properties :
    • High thermodynamic and kinetic stability with Gd³⁺, making it a gold standard for MRI contrast agents .
    • Hydrophilic due to four free carboxylic acid groups.
  • Applications : Direct chelation of Gd³⁺, Lu³⁺, or other lanthanides for clinical imaging .
  • Limitations : Requires harsh conditions for conjugation due to lack of protective groups .

DO3A-t-Bu (1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-Tetraazacyclododecane)

  • Structural Features : Three tert-butyl esters and one unmodified secondary amine.
  • Molecular Formula : C₂₈H₅₂N₄O₈ (same as the tri-tert-butyl DOTA but lacks a fourth functional group).
  • Key Properties :
    • Intermediate in synthesizing tri-tert-butyl DOTA derivatives.
    • The free amine allows site-specific modifications, such as coupling to polymers or peptides .
  • Applications : Precursor for silylated ligands in fluorescence imaging .

DOTA-tris(tBu)-NHS (Tri-tert-butyl 2,2′,2″-(10-(2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-DOTA)

  • Structural Features : Three tert-butyl esters and an activated NHS ester for bioconjugation.
  • Key Properties :
    • Enables covalent attachment to proteins, antibodies, or peptides without prior deprotection .
    • Retains lipophilicity for improved cellular uptake.
  • Applications: Radiolabeling of biomolecules for targeted diagnostics (e.g., gallium-68 or copper-64 labeling) .

TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-Tetraacetate)

  • Structural Features : 14-membered macrocycle with four acetic acid groups.
  • Molecular Formula : C₁₈H₃₂N₄O₈.
  • Key Properties :
    • Larger cavity size accommodates larger metal ions (e.g., Eu³⁺) but shows lower stability with smaller ions like Gd³⁺ compared to DOTA .
    • Less commonly used in clinical settings due to suboptimal kinetic stability .

DOTMA and DOTP

  • DOTMA (1,4,7,10-Tetramethyl DOTA) : Methyl groups on nitrogen atoms reduce charge density, altering metal-binding selectivity. Used in experimental contrast agents .
  • DOTP (DOTA-Phosphonate) : Phosphonate groups replace carboxylates, enhancing affinity for bone-targeting radionuclides (e.g., ¹⁵³Sm) .

Comparative Data Table

Compound Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications Stability vs. Gd³⁺
Tri-tert-butyl DOTA Three tert-butyl esters, one free/modified site C₂₈H₅₂N₄O₈ 572.74 MRI agents, radiopharmaceuticals High after deprotection
DOTA Four free carboxylic acids C₁₆H₂₈N₄O₈ 404.42 Clinical MRI contrast agents Very high
DO3A-t-Bu Three tert-butyl esters, one free amine C₂₈H₅₂N₄O₈ 572.74 Fluorescent probes, polymer conjugates Moderate (unstable to acids)
DOTA-tris(tBu)-NHS Three tert-butyl esters, one NHS ester C₃₂H₅₅N₅O₁₀ 670.82 Bioconjugation for targeted imaging Depends on NHS stability
TETA 14-membered ring, four carboxylic acids C₁₈H₃₂N₄O₈ 432.47 Eu³⁺ luminescence studies Lower than DOTA

Actividad Biológica

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (often abbreviated as DOTA-tris(t-butyl ester)) is a compound of significant interest in the fields of medicinal chemistry and radiopharmaceuticals. Its unique structure allows it to form stable complexes with various metal ions, particularly lanthanides and actinides, making it valuable for applications in imaging and therapy.

  • Molecular Formula : C28H52N4O8
  • Molecular Weight : 572.74 g/mol
  • CAS Number : 137076-54-1
  • Purity : ≥95% (T)
  • Physical Form : Crystalline solid

DOTA-tris(t-butyl ester) functions primarily through its ability to chelate metal ions. The tetraazacyclododecane ring structure provides multiple nitrogen donor atoms that can effectively bind to metal ions. This property is particularly useful in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

1. Metal Ion Complexation

DOTA derivatives are known for their high stability constants with metal ions. For instance:

  • Gadolinium (Gd) complexes are used as contrast agents in magnetic resonance imaging (MRI).
  • Copper (Cu) complexes are explored for positron emission tomography (PET).

The stability of these complexes is crucial for ensuring that the metal ion remains bound during circulation in biological systems, minimizing toxicity and enhancing imaging quality.

2. Cellular Uptake and Distribution

Studies have shown that DOTA-conjugated compounds can be effectively taken up by cells. For example:

  • DOTA-conjugated peptides demonstrated enhanced cellular uptake compared to non-conjugated counterparts due to receptor-mediated endocytosis.
  • The lipophilicity imparted by the tert-butyl groups aids in membrane permeability.

3. Therapeutic Applications

DOTA derivatives are being investigated for their potential in targeted alpha therapy (TAT). The ability to deliver radioactive isotopes directly to cancer cells allows for localized treatment with minimal damage to surrounding healthy tissue.

Case Study 1: Imaging with Gadolinium-DOTA

A study conducted on patients undergoing MRI showed that Gadolinium-DOTA provided superior contrast enhancement compared to traditional agents. The study highlighted the safety profile and efficacy of DOTA-based agents in clinical settings.

Case Study 2: Targeted Therapy with Copper-DOTA

Research involving Cu-DOTA conjugates demonstrated promising results in targeting specific cancer cells. In vitro studies indicated significant cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a potential for targeted therapies.

Data Table: Stability Constants of DOTA Complexes

Metal IonStability Constant (log K)Application
Gd(III)22.0MRI Contrast Agent
Cu(II)19.5PET Imaging
Lu(III)21.0Radiotherapy

Q & A

Q. What is the optimal protocol for synthesizing Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, and how can reaction yield be improved?

The synthesis involves selective trialkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate under controlled conditions. A validated protocol includes:

  • Dissolving cyclen in acetonitrile with sodium acetate as a base.
  • Slow addition of tert-butyl bromoacetate (a lachrymator requiring careful handling) at 0°C to minimize side reactions.
  • Stirring at room temperature for 48 hours, followed by filtration and recrystallization from ethanol/water to isolate the product as a hydrobromide salt .
    Yield optimization requires strict temperature control, stoichiometric excess of tert-butyl bromoacetate (3.3 equivalents), and inert atmosphere to prevent hydrolysis.

Q. What purification techniques are recommended for isolating the compound from reaction byproducts?

Recrystallization using ethanol/water mixtures is effective for removing unreacted cyclen and sodium acetate. For residual tert-butyl bromoacetate, column chromatography (silica gel, chloroform/methanol gradient) or preparative HPLC with C18 columns can achieve >95% purity. Confirm purity via NMR (e.g., absence of cyclen proton signals at δ 1.8–2.2 ppm) and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at -20°C in airtight containers to prevent degradation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How does this compound serve as a precursor for DOTA-based chelators?

The tert-butyl ester groups protect carboxylate functionalities during synthesis. Deprotection via acidic hydrolysis (e.g., HCl in dioxane) yields DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a versatile ligand for metal chelation. This stepwise approach prevents undesired coordination during intermediate reactions .

Advanced Research Questions

Q. How do thermodynamic stability constants vary for metal complexes derived from this compound, and what factors influence these values?

Stability constants (log K) depend on metal ion size and charge density. For example:

Metal Ionlog K (DOTA derivative)ConditionsReference
Gd³⁺25.3 ± 0.2pH 7, 25°C
Eu³⁺24.1 ± 0.3pH 7, 25°C
Variations arise from hydration states, ligand rigidity, and protonation equilibria. Competitive titration with EDTA or potentiometric methods are used to determine these values .

Q. What strategies are employed to design redox-sensitive MRI contrast agents using this compound?

Derivatization with thiol-terminated linkers enables covalent binding to biomolecules (e.g., human serum albumin). For example:

  • Attach a 3,6-dioxanonyl chain with a terminal -SH group to the macrocycle.
  • Chelate Gd³⁺ post-functionalization to enhance relaxivity (r1).
    Validate redox sensitivity via competitive inhibition assays with homocysteine and relaxivity measurements at 7 T .

Q. How is this compound utilized in in vivo biodistribution studies for radiolabeled probes?

After deprotection to DOTA, the ligand is conjugated to targeting peptides (e.g., antimicrobial peptoids) and labeled with ⁶⁴Cu for PET imaging. Key steps include:

  • Radiolabeling at 40°C for 30 minutes in ammonium acetate buffer (pH 5.5).
  • Purification via size-exclusion chromatography.
  • Biodistribution analysis in murine models using γ-counting of dissected organs .

Q. What structural characterization methods resolve coordination geometry in metal complexes?

X-ray crystallography is definitive for solid-state structures. For solution studies:

  • Luminescence spectroscopy (e.g., Eu³⁺ emission spectra) distinguishes square antiprismatic vs. twisted geometries.
  • NMR analysis of Yb³⁺ complexes reveals paramagnetic shifts indicative of coordination symmetry .

Q. How can contradictory stability data across studies be reconciled?

Discrepancies often stem from methodological differences:

  • Ionic strength adjustments (e.g., 0.1 M KCl vs. 0.15 M NaCl).
  • Temperature variations (e.g., 25°C vs. 37°C).
  • Competing ligands in titration experiments.
    Standardize conditions using IUPAC-recommended buffers and validate via independent techniques (e.g., calorimetry vs. potentiometry) .

Q. What role does this compound play in temperature-sensitive probes for biomedical imaging?

Thulium (Tm³⁺) complexes of DOTA derivatives exhibit temperature-dependent chemical exchange saturation transfer (CEST) effects. Applications include:

  • Pharyngeal selective brain cooling studies in rats using TmDOTMA (a DOTA analog).
  • Calibration of CEST MRI signals against thermocouple-measured temperatures in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DOTA-tri(t-butyl ester)
Reactant of Route 2
Reactant of Route 2
DOTA-tri(t-butyl ester)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.